molecular formula C8H12ClN3O B1467532 6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1247612-95-8

6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine

Cat. No. B1467532
CAS RN: 1247612-95-8
M. Wt: 201.65 g/mol
InChI Key: KXLSRLXOAYFRQA-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, also known as 6-Chloro-NME-2-methylpyrimidine-4-amine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally occurring pyrimidine base, thymine, and has been found to have potential applications in biochemical and physiological experiments.

Scientific Research Applications

Ring Transformations and Chemical Reactions

Research has explored the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of various pyrimidine derivatives. For example, a study by Hertog et al. (2010) investigated the aminations of 2-halogenopyridines, resulting in ring transformations to form 4-amino-2-methylpyrimidine among other compounds. This demonstrates the compound's role in synthesizing new chemical entities through nucleophilic substitution reactions and rearrangements (Hertog, Plas, Pieterse, & Streef, 2010).

Crystal and Molecular Structures

The crystal and molecular structures of related compounds have been characterized, highlighting the importance of conformational analysis in understanding chemical properties and reactivity. Odell et al. (2007) determined the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, providing insights into their conformational differences and stabilization by hydrogen bonding (Odell, McCluskey, Failes, & Tiekink, 2007).

Biological Activity

Some derivatives have been evaluated for their biological activity, such as antituberculous effects. Erkin and Krutikov (2007) synthesized a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, demonstrating pronounced antituberculous effects for most compounds. This research signifies the potential of pyrimidine derivatives in developing new therapeutic agents (Erkin & Krutikov, 2007).

Synthetic and Process Research

The synthesis of pyrimidine derivatives also involves exploring optimal conditions for reactions, such as those leading to anticancer drugs. Lei-ming (2012) reported the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for the anticancer drug dasatinib, showcasing the compound's relevance in pharmaceutical synthesis (Guo Lei-ming, 2012).

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLSRLXOAYFRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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